molecular formula C16H17BrClN3O3S B11206779 5-bromo-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide

5-bromo-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide

Cat. No.: B11206779
M. Wt: 446.7 g/mol
InChI Key: NTELFLPOMGTTEU-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide is a complex organic compound that features a unique combination of functional groups, including bromine, tert-butyl, sulfone, thieno, pyrazole, and chlorobenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.

    Bromination and chlorination: The aromatic ring can be selectively brominated and chlorinated using bromine and chlorine sources under controlled conditions.

    Sulfone formation: Oxidation of the thieno[3,4-c]pyrazole core can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially leading to debromination or dechlorination.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Debrominated or dechlorinated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-bromo-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide: Lacks the sulfone group, which may affect its reactivity and biological activity.

    N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide: Lacks the bromine substituent, potentially altering its chemical properties.

Uniqueness

The presence of both bromine and sulfone groups in 5-bromo-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H17BrClN3O3S

Molecular Weight

446.7 g/mol

IUPAC Name

5-bromo-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide

InChI

InChI=1S/C16H17BrClN3O3S/c1-16(2,3)21-14(11-7-25(23,24)8-13(11)20-21)19-15(22)10-6-9(17)4-5-12(10)18/h4-6H,7-8H2,1-3H3,(H,19,22)

InChI Key

NTELFLPOMGTTEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=C(C=CC(=C3)Br)Cl

Origin of Product

United States

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